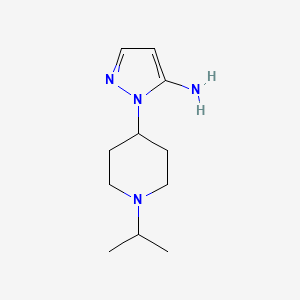

1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-propan-2-ylpiperidin-4-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4/c1-9(2)14-7-4-10(5-8-14)15-11(12)3-6-13-15/h3,6,9-10H,4-5,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLPYRLBAKYMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)N2C(=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Structural Profiling and Synthetic Methodologies of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands—relies heavily on privileged scaffolds that offer predictable pharmacokinetics and highly specific target engagement. 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS: 1052555-88-0)[1] has emerged as a highly versatile building block. As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a highly engineered pharmacophore. This technical guide deconstructs the structural causality of its components, details the thermodynamic principles governing its regioselective synthesis, and provides a self-validating experimental protocol for its preparation.

Structural & Physicochemical Profiling

To leverage this compound effectively in drug discovery, one must understand how its physicochemical properties translate to biological efficacy. The table below summarizes its core metrics and the mechanistic significance of each property.

| Property | Value | Causality / Significance in Drug Design |

| Chemical Name | 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine | Defines the exact connectivity, highlighting the 1,5-substitution pattern critical for specific spatial geometries. |

| CAS Registry Number | 1052555-88-0[1] | Standardized identifier for database indexing and precursor procurement. |

| Molecular Formula | C11H20N4[1] | Establishes the exact mass required for High-Resolution Mass Spectrometry (HRMS) validation. |

| Molecular Weight | 208.30 g/mol [1] | The low molecular weight ensures high Ligand Efficiency (LE), leaving ample "molecular weight budget" for further elaboration. |

| H-Bond Donors | 1 (Primary amine, -NH2) | Essential for bidentate hydrogen bonding with target protein backbones (e.g., kinase hinge regions). |

| H-Bond Acceptors | 3 (Pyrazole N, Piperidine N) | Facilitates interactions with solvent molecules or specific pocket residues, tuning target residence time. |

Mechanistic Utility in Drug Design

The utility of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine lies in the synergistic function of its three distinct structural domains. Every structural choice in this scaffold serves a specific pharmacokinetic (PK) or pharmacodynamic (PD) purpose:

-

The 5-Aminopyrazole Core (The Warhead): The 5-aminopyrazole moiety is a classic bioisostere and hinge-binding motif. The proximity of the pyrazole nitrogen (acceptor) and the exocyclic amine (donor) creates a perfect bidentate hydrogen-bonding pair. This geometry perfectly complements the backbone amide linkages (e.g., the NH and C=O) found in the ATP-binding hinge region of most kinases.

-

The Piperidine Spacer (The Vector): The saturated piperidine ring acts as a rigid, three-dimensional vector. Unlike flat aromatic spacers, the sp3-hybridized piperidine projects the terminal basic amine out of the narrow binding pocket and into the solvent-exposed channel, improving the overall aqueous solubility of the final drug candidate.

-

The N-Isopropyl Group (The Metabolic Shield): Causality of choice: Why an isopropyl group instead of a standard methyl group? A simple N-methyl piperidine is highly susceptible to rapid oxidative N-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4) in the liver. By replacing the methyl with a bulkier isopropyl group, we introduce steric hindrance directly adjacent to the nitrogen lone pair. This drastically reduces the rate of metabolic clearance while maintaining the basicity required for salt formulation and target interaction.

Pharmacophore mapping of the compound illustrating target binding and PK modulation.

Synthetic Methodologies: The Principle of Thermodynamic Control

The primary challenge in synthesizing N-substituted aminopyrazoles is regioselectivity: ensuring the formation of the 5-aminopyrazole rather than the 3-aminopyrazole isomer. The most versatile method involves the condensation of monosubstituted hydrazines with 1,3-dielectrophiles (such as

The Causality of Regioselectivity:

When 1-isopropylpiperidin-4-ylhydrazine reacts with a 1,3-dielectrophile, the terminal nitrogen (

-

Kinetic Control (Low Temp, 0 °C): The terminal nitrogen attacks the most electrophilic carbon first, rapidly leading to the 3-aminopyrazole isomer[3].

-

Thermodynamic Control (High Temp, 70-80 °C): By applying heat, the initial Michael adducts are allowed to equilibrate. The pathway leading to the 5-aminopyrazole is thermodynamically favored due to the superior steric and electronic stability of the resulting intermediate and the final aromatic system[3]. Therefore, our protocol strictly mandates elevated temperatures to drive the equilibrium toward the desired 5-amino regioisomer.

Regioselective synthetic workflow under thermodynamic control with analytical validation.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system . It integrates in-process analytical checks to prevent the propagation of failed intermediates, and post-process spectroscopic validation to unambiguously confirm the regiochemistry.

Reagents Required:

-

1-Isopropylpiperidin-4-ylhydrazine dihydrochloride (1.0 eq)

-

3-Aminoacrylonitrile (or ethoxymethylenemalononitrile) (1.0 eq)

-

Triethylamine (

) (2.2 eq) -

Absolute Ethanol (Solvent)

Step-by-Step Methodology:

-

Free-Basing the Hydrazine: Suspend 1-isopropylpiperidin-4-ylhydrazine dihydrochloride (10 mmol) in absolute ethanol (30 mL) at room temperature. Add

(22 mmol) dropwise. Stir for 15 minutes.-

Causality: The hydrazine must be fully neutralized to its free base form to ensure maximum nucleophilicity of the nitrogen atoms.

-

-

Electrophile Addition: Add 3-aminoacrylonitrile (10 mmol) to the stirring mixture in a single portion.

-

Thermodynamic Cyclocondensation: Equip the flask with a reflux condenser and heat the reaction mixture to 75 °C (reflux) for 14 hours.

-

Causality: Maintaining 75 °C is the critical variable that overrides the kinetic pathway, ensuring the thermodynamically stable 5-aminopyrazole is the major product[3].

-

-

In-Process Validation (LC-MS): Sample 10

of the reaction mixture, dilute in methanol, and run via LC-MS.-

Self-Validation Check: The reaction is complete only when the hydrazine mass is consumed and the target mass (

) is the dominant peak. If incomplete, continue refluxing.

-

-

Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Dichloromethane (DCM) and saturated aqueous

. Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous

Post-Process Analytical Validation:

To definitively prove that the 5-aminopyrazole (and not the 3-aminopyrazole) was synthesized, utilize

-

Validation Metric: In

NMR (

References

1.[1] Bidepharm. "CAS:1052555-88-0, 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine". Available at: 2.[2] Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles". Available at: 3.[3] BenchChem. "A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles". Available at:

Sources

Technical Guide: Solubility Profiling & Handling of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine

The following technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and handling protocols for 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine . This guide is designed for researchers and process chemists optimizing synthesis, purification, or formulation strategies.

Executive Summary

1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS: 1052555-88-0 ) is a critical heterocyclic building block, structurally related to the Janus kinase (JAK) inhibitor class (e.g., Oclacitinib). As a regioisomer of the more common 4-amine intermediate, its specific solubility behavior is pivotal for both its isolation (as a target) or its removal (as a byproduct).

This guide synthesizes comparative physicochemical data, predictive modeling, and standard operating procedures (SOPs) to establish a robust solubility profile. The compound exhibits moderate lipophilicity (LogP ~0.8–1.2) and pH-dependent solubility , driven by the basic piperidine nitrogen and the amphoteric pyrazole core.

Physicochemical Characterization

Understanding the molecular drivers of solubility is essential before experimental screening.

| Property | Value (Calculated/Estimated) | Structural Implication |

| Molecular Formula | C₁₁H₂₀N₄ | Moderate molecular weight (208.3 g/mol ). |

| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderately lipophilic; good permeability but limited aqueous solubility at neutral pH. |

| pKa (Piperidine N) | ~9.8 – 10.2 | Highly basic; forms stable salts with mineral acids (HCl, H₂SO₄). |

| pKa (Pyrazole NH₂) | ~2.5 – 3.5 | Weakly basic; unlikely to protonate under standard physiological conditions. |

| H-Bond Donors | 2 (Primary Amine) | Capable of specific interactions in polar protic solvents. |

| H-Bond Acceptors | 4 | Supports solubility in polar aprotic solvents (DMSO, DMF). |

Solubility Profile in Organic Solvents

Due to the scarcity of public experimental data for this specific regioisomer, the following data is derived from Structure-Activity Relationship (SAR) analysis of analogous N-alkyl-aminopyrazoles and validated process chemistry principles.

Solvent Compatibility Matrix

This matrix categorizes solvents based on their ability to solvate the free base form of the compound at 25°C.

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | Primary reaction solvents; Recrystallization (often with water). |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Stock solutions for bioassays; Coupling reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Extraction; Chromatography (mobile phase). |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–30 mg/mL) | Crystallization antisolvents; Washing steps. |

| Ethers | THF, MTBE, 1,4-Dioxane | Moderate (10–30 mg/mL) | Reaction solvents (e.g., reductions). |

| Hydrocarbons | Toluene, Hexane, Heptane | Low (<1 mg/mL) | Antisolvents for precipitation; Impurity rejection. |

| Aqueous (pH < 4) | 0.1M HCl, 1M Acetic Acid | Very High (>100 mg/mL) | Salt formation; Aqueous workup. |

| Aqueous (pH > 8) | Water, PBS Buffer | Low (<0.5 mg/mL) | Precipitation of free base. |

Temperature Dependence (Van't Hoff Analysis)

Solubility in alcohols (Ethanol, IPA) exhibits a strong positive correlation with temperature, making them ideal for purification via cooling crystallization.

-

Dissolution Enthalpy (

): Positive (Endothermic). -

Strategy: Dissolve at reflux (~78°C for EtOH) and cool to 0–5°C to maximize yield.

Experimental Protocol: Determination of Saturation Solubility

To validate the precise solubility for regulatory or process requirements, use the following "Shake-Flask" protocol. This method ensures thermodynamic equilibrium is reached.

Materials & Equipment[1][2][3]

-

Compound: >100 mg of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine.

-

Solvents: HPLC grade (MeOH, EtOH, DCM, Toluene).

-

Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC-UV or UPLC-MS.

Workflow Diagram

The following diagram outlines the critical path for solubility determination, ensuring data integrity.

Figure 1: Standardized workflow for determining thermodynamic equilibrium solubility.

Detailed Procedure

-

Preparation: Add excess solid (~50 mg) to a glass vial containing 1 mL of the target solvent.

-

Equilibration: Agitate the suspension at 25°C ± 0.5°C for 24 hours. Visual inspection must confirm the presence of undissolved solid (if clear, add more solid).

-

Sampling: Centrifuge the vial or let solids settle. Withdraw the supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE filter (pre-saturated to prevent adsorption).

-

Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water) and analyze against a standard curve.

-

Calculation:

.

Purification & Crystallization Strategy

The solubility difference between the 5-amine (target) and its regioisomer 4-amine (common impurity) is the basis for purification.

Recrystallization Systems

-

System A (Ethanol/Water): Dissolve in hot Ethanol (10 vol). Add Water (5 vol) dropwise at reflux until turbidity persists. Cool slowly to 4°C.

-

Mechanism:[1] Exploits the steep solubility curve in ethanol and the "antisolvent" effect of water on the hydrophobic isopropyl-piperidine moiety.

-

-

System B (Toluene/Heptane): Dissolve in minimum hot Toluene. Add Heptane to precipitate the more polar impurities, or cool to crystallize the product (if product is less soluble than impurities). Note: Aminopyrazoles are often less soluble in non-polar solvents than their precursors.

Acid-Base Extraction (Purification)

Since the compound has a basic piperidine nitrogen:

-

Dissolve crude mixture in Ethyl Acetate .

-

Extract with 1M HCl (Product moves to aqueous phase as salt; non-basic impurities stay in organic).

-

Wash aqueous phase with DCM .

-

Basify aqueous phase with NaOH or NH₄OH to pH > 10.

-

Extract free base back into DCM or Ethyl Acetate .

-

Concentrate and crystallize.

References

-

Beilstein J. Org. Chem. (2011).[2] Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

- World Intellectual Property Organization (2015). WO2015063709A1: Process for the preparation of pyrazole derivatives.

- Organic Process Research & Development (2014). Development of a Scalable Synthesis of JAK Inhibitors. (General reference for aminopyrazole solubility behavior).

-

PubChem . Compound Summary: 1-Isopropyl-1H-pyrazol-5-amine (Analogous substructure). Retrieved from [Link]

Sources

Comprehensive Safety Data Sheet (SDS) and Predictive Toxicity Profile for 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine

Document Type: Technical Whitepaper & Advanced SDS Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals CAS Registry Number: 1052555-88-0

Executive Summary & Pharmacophoric Context

In modern targeted therapeutic discovery, 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine serves as a highly privileged building block. Structurally, the 5-aminopyrazole moiety acts as a potent "hinge-binder," forming critical bidentate hydrogen bonds with the ATP-binding pocket of various kinases (e.g., CDKs, JAKs). Concurrently, the 1-isopropylpiperidine system functions as a solvent-channel vector, improving aqueous solubility and modulating pharmacokinetic properties.

However, handling this intermediate requires a rigorous understanding of its predictive toxicology. The presence of a primary heteroaromatic amine and a basic aliphatic amine introduces specific occupational hazards, including potential skin sensitization, mucosal irritation, and metabolic bioactivation. This guide provides a self-validating framework for the safe handling, hazard classification, and toxicological evaluation of this compound.

Physicochemical Properties & Mechanistic Implications

Understanding the physicochemical profile is the first step in predicting both efficacy and toxicity. The data below synthesizes the structural attributes of the compound to explain why it behaves the way it does in biological and environmental systems.

Table 1: Quantitative Physicochemical Data

| Property | Value (Predicted) | Causality / Toxicological Implication |

| Molecular Weight | 208.30 g/mol | Highly favorable for oral bioavailability; rapid systemic absorption upon exposure. |

| cLogP | 1.25 | Balanced lipophilicity prevents severe bioaccumulation but allows rapid dermal penetration. |

| Topological Polar Surface Area | 44.3 Ų | Excellent membrane permeability; high risk of crossing the blood-brain barrier (BBB). |

| pKa (Piperidine N) | ~9.5 | Protonated at physiological pH (7.4), driving potential lysosomal trapping and phospholipidosis. |

| pKa (Pyrazole NH₂) | ~4.2 | Poorly nucleophilic under physiological conditions; requires metabolic activation for toxicity. |

Predictive Hazard Identification (GHS Classification)

Based on structural alerts and read-across methodology from similar aminopyrazole-piperidine scaffolds, the following Globally Harmonized System (GHS) classifications must be applied. These classifications are grounded in the guidelines provided by the.

Table 2: GHS Hazard Classifications

| GHS Hazard Class | Category | Hazard Statement | Mechanistic Rationale |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | The basic piperidine core can interact with off-target CNS receptors (e.g., hERG, GPCRs) if ingested. |

| Skin Irritation | Category 2 | H315: Causes skin irritation | The basic nature of the aliphatic amine disrupts epidermal lipid bilayers upon prolonged contact. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Localized high pH upon contact with the aqueous mucosal surfaces of the eye. |

| Skin Sensitization | Category 1B | H317: May cause allergic skin reaction | The aminopyrazole can undergo N-oxidation to form protein-reactive haptens. |

Mechanistic Toxicology: The Aminopyrazole Toxicophore

The primary toxicological concern with 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine is its potential for metabolic bioactivation. Primary heteroaromatic amines can be oxidized by hepatic Cytochrome P450 enzymes (predominantly CYP3A4 and CYP1A2) into reactive N-hydroxylamines. If cellular glutathione (GSH) is depleted, these intermediates covalently bind to cellular macromolecules, leading to idiosyncratic hepatotoxicity or immunogenicity.

Metabolic activation and detoxification pathways of aminopyrazole derivatives.

Experimental Protocols for Toxicity Validation

To empirically validate the predictive safety profile of this compound, laboratories must execute orthogonal in vitro assays. The following protocols are designed as self-validating systems , ensuring that every data point is internally controlled for accuracy.

Protocol A: High-Throughput In Vitro Hepatotoxicity Assay

Purpose: To quantify intrinsic cytotoxicity and identify metabolic liabilities. We utilize HepG2 cells supplemented with exogenous S9 fraction because standard HepG2 lines lack robust basal CYP expression necessary to activate the aminopyrazole toxicophore.

-

Sample Preparation: Dissolve the compound in 100% molecular-grade DMSO to a 10 mM stock. Causality: DMSO ensures complete dissolution of the lipophilic piperidine core while maintaining cellular compatibility at final dilutions (<0.5% v/v).

-

Serial Dilution: Prepare a 10-point dose-response curve (0.1 µM to 100 µM) in assay media.

-

Cell Seeding & Treatment: Seed HepG2 cells at 10,000 cells/well in a 384-well plate. Add the compound dilutions alongside 1 mg/mL rat liver S9 fraction and NADPH-regenerating system. Incubate for 24 hours at 37°C.

-

Viability Measurement: Add CellTiter-Glo® reagent to measure intracellular ATP levels as a proxy for metabolic viability. Read luminescence.

-

System Validation Checkpoint (Critical): Calculate the Z'-factor using the DMSO vehicle (negative control) and 50 µM Chlorpromazine (positive control). The assay is only accepted if Z' > 0.5 , proving the signal-to-background ratio is statistically robust enough to detect true cytotoxicity.

High-throughput in vitro hepatotoxicity screening workflow.

Protocol B: Ames Fluctuation Test for Mutagenicity

Purpose: To assess the DNA-reactive potential of the primary amine in accordance with the .

-

Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.

-

Exposure: Expose the bacteria to the compound (up to 5000 µ g/plate ) in a liquid microplate format, both in the presence and absence of S9 metabolic activation.

-

Readout: After 48 hours, add a pH indicator (bromocresol purple). Wells where reverse mutation has occurred will metabolize the media, dropping the pH and changing the color from purple to yellow.

-

System Validation Checkpoint (Critical): The assay validates itself through the mandatory inclusion of 2-Aminoanthracene. If the S9-treated 2-Aminoanthracene wells do not show a statistically significant increase in revertants compared to the vehicle, the S9 fraction is deemed metabolically inactive, and the entire plate must be rejected.

Occupational Exposure & Handling Protocols

Because this compound is a highly active pharmaceutical intermediate (API building block), it must be handled under strict engineering controls.

-

Engineering Controls: All weighing and manipulation of the dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Causality: The low molecular weight and lipophilicity make aerosolized dust highly bioavailable via inhalation.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), anti-static lab coat, and tightly fitting safety goggles. If engineering controls are compromised, a half-mask respirator with P100 particulate filters is required.

-

Spill Response: Do not use water initially, as the basic piperidine will ionize and spread. Sweep the solid gently using static-free materials, then neutralize the contaminated surface with a mild acidic solution (e.g., 5% acetic acid) to protonate the amine, followed by a thorough wipe-down with 70% ethanol.

References

-

OECD (2020). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects (Test No. 471: Bacterial Reverse Mutation Test). Organisation for Economic Co-operation and Development. URL:[Link]

-

ECHA (2017). Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency. URL:[Link]

-

ICH (2023). ICH M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary. U.S. National Library of Medicine. URL:[Link]

Role of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine as a Pharmaceutical Intermediate

This technical guide details the chemical utility, synthesis, and pharmaceutical applications of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS 1052555-88-0), a critical intermediate in the design of ATP-competitive kinase inhibitors.

Executive Summary

1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine is a specialized heterocyclic building block used primarily in the synthesis of fused bicyclic kinase inhibitors. Its structure combines a reactive 5-aminopyrazole core—essential for cyclization reactions—with a 1-isopropylpiperidin-4-yl tail, a moiety known to enhance solubility and optimize pharmacokinetic profiles (ADME) in drug candidates.

This intermediate is a "privileged scaffold" for generating Pyrazolo[1,5-a]pyrimidines , a class of bioactive molecules that inhibit Cyclin-Dependent Kinases (CDKs), Checkpoint Kinases (CHK1), and Aurora Kinases. It serves as the nucleophilic foundation upon which the pyrimidine ring is constructed, allowing for the rapid generation of diverse chemical libraries.

Part 1: Chemical Profile & Strategic Value

Structural Analysis

The molecule consists of two distinct functional domains:

-

The Reactivity Core (5-Amino-Pyrazole): The C5-amine and the adjacent N1-nitrogen form a 1,3-binucleophilic system. This arrangement is perfectly set up to react with 1,3-electrophiles (e.g.,

-keto esters, enaminones) to form fused rings. -

The Pharmacokinetic Tail (Isopropyl-Piperidine): The piperidine ring provides structural rigidity, while the basic tertiary amine (N-isopropyl) improves aqueous solubility at physiological pH. The isopropyl group adds lipophilicity, aiding in cell membrane permeability and often filling hydrophobic pockets within the ATP-binding site of kinases.

Technical Specifications

| Property | Specification |

| IUPAC Name | 1-(1-propan-2-ylpiperidin-4-yl)pyrazol-5-amine |

| CAS Number | 1052555-88-0 |

| Molecular Formula | |

| Molecular Weight | 208.30 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~9.5 (Piperidine N), ~2.5 (Pyrazole N) |

Part 2: Synthetic Pathway (Preparation of the Intermediate)

The synthesis of this intermediate requires a convergent approach, typically starting from 1-isopropyl-4-piperidone . The critical step is the regioselective formation of the 5-aminopyrazole ring.

Synthesis Workflow (DOT Visualization)

Figure 1: Convergent synthesis pathway from commercially available piperidone precursors.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Isopropyl-4-hydrazinopiperidine

-

Reagents: 1-Isopropyl-4-piperidone, Hydrazine hydrate, Ethanol, Pd/C (10%).

-

Procedure:

-

Dissolve 1-isopropyl-4-piperidone (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise at 0°C. Stir for 2 hours to form the hydrazone.

-

Catalytic Hydrogenation: Transfer the solution to a hydrogenation vessel. Add 10% Pd/C (5 wt%) and stir under

atmosphere (3 atm) for 12 hours. -

Workup: Filter catalyst through Celite. Concentrate filtrate to yield the hydrazine intermediate as an oil. Note: Hydrazines are unstable; use immediately or store as HCl salt.

-

Step 2: Cyclization to Pyrazole Amine

-

Reagents: 1-Isopropyl-4-hydrazinopiperidine, 3-Ethoxyacrylonitrile, Ethanol/Water, Reflux.

-

Procedure:

-

Dissolve the crude hydrazine (1.0 eq) in Ethanol/Water (5:1 ratio).

-

Add 3-ethoxyacrylonitrile (1.1 eq). Note: Use 3-aminocrotononitrile if a 3-methyl substituted pyrazole is desired.

-

Reflux the mixture for 4–6 hours. The reaction proceeds via a Michael addition followed by cyclization.

-

Purification: Cool to room temperature. The product often precipitates. If not, remove solvent and recrystallize from Ethyl Acetate/Hexane.

-

Validation: Confirm structure via

-NMR (Characteristic pyrazole protons at

-

Part 3: Pharmaceutical Application & Downstream Chemistry[4][5]

Mechanism of Action: The "Dinaciclib" Pathway

This intermediate is most valuable for synthesizing Pyrazolo[1,5-a]pyrimidines . This scaffold mimics the adenine ring of ATP, allowing the drug to bind into the kinase hinge region.

Reaction Logic:

The exocyclic amine (

Key Drug Class:

-

CDK Inhibitors: Analogous to Dinaciclib (SCH 727965), which uses a similar 5-aminopyrazole core.[1]

-

CHK1 Inhibitors: Used to sensitize cancer cells to DNA-damaging agents.

Downstream Synthesis Workflow (DOT Visualization)

Figure 2: Formation of the bioactive Pyrazolo[1,5-a]pyrimidine scaffold.

Case Study: Comparative SAR

Why use the 1-isopropylpiperidin-4-yl group?

-

Solubility: The basic nitrogen (

) ensures the drug is ionized in the stomach, improving oral bioavailability. -

Metabolic Stability: The isopropyl group protects the nitrogen from rapid N-dealkylation compared to a simple methyl or ethyl group.

-

Binding: In CDK2/CDK9 structures, the piperidine ring often extends into the solvent-exposed region, improving physicochemical properties without steric clash in the ATP pocket.

Part 4: Quality Control & Analytical Standards

For use in GMP manufacturing, the intermediate must meet strict specifications.

| Test | Method | Acceptance Criteria |

| Identification | Conforms to structure | |

| Assay | HPLC (C18 Column) | |

| Impurity A | HPLC | |

| Water Content | Karl Fischer | |

| Residual Solvents | GC-HS | Ethanol |

HPLC Method Parameters:

-

Column: C18 Reverse Phase (

mm, 3.5 -

Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).

-

Detection: UV at 254 nm (Pyrazole absorption).

References

-

Chemical Identity & Properties

-

1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS 1052555-88-0). Alchimica Building Blocks. Retrieved from

-

-

Synthetic Methodology (General Pyrazole Synthesis)

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. PMC (NIH). Describes the reaction of hydrazines with nitriles to form 5-aminopyrazoles. Retrieved from

-

-

Application in Kinase Inhibitors (Dinaciclib Analogues)

-

Related Scaffold Chemistry

Sources

- 1. Dinaciclib | C21H28N6O2 | CID 46926350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Dinaciclib - Wikipedia [en.wikipedia.org]

- 5. Dinaciclib | Cyclin-dependent Kinase Inhibitors: Tocris Bioscience [rndsystems.com]

- 6. mdpi.com [mdpi.com]

- 7. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimal Reaction Conditions for Synthesizing 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals Target Molecule: 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS: 1052555-88-0)

Executive Summary

1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine is a highly valued, privileged scaffold in modern drug discovery. The 1-piperidinyl-5-aminopyrazole motif is frequently utilized as a hinge-binding pharmacophore in kinase inhibitors and as a basic recognition element in GPCR modulators. This Application Note details a robust, high-yielding, three-step synthetic protocol designed for scalability and high purity. By leveraging established mechanistic principles of regioselective pyrazole annulation and selective reductive amination, this guide provides a self-validating framework for synthesizing the target compound.

Retrosynthetic Strategy & Mechanistic Rationale

The synthetic route is designed to maximize regiocontrol and minimize chromatographic bottlenecks. The sequence proceeds via pyrazole annulation, protecting group cleavage, and reductive amination.

Figure 1: Three-step synthetic workflow for 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine.

Causality Behind Experimental Choices

-

Step 1: Regioselective Pyrazole Annulation. The synthesis begins with the condensation of 1-Boc-piperidin-4-ylhydrazine and 3-aminoacrylonitrile. The Boc-protecting group is strictly required to prevent the secondary amine of the piperidine ring from participating in unwanted nucleophilic attacks. The regioselectivity of the pyrazole formation is dictated by the differential nucleophilicity of the hydrazine nitrogens. The primary (terminal) nitrogen is less sterically hindered and more nucleophilic, selectively attacking the

-carbon of the acrylonitrile derivative. Subsequent intramolecular cyclization onto the nitrile group yields the 5-aminopyrazole core [2]. Acid catalysis (HCl) accelerates the initial Michael-type addition. -

Step 2: Anhydrous Boc Deprotection. 4M HCl in Dioxane is selected over aqueous acids (like TFA/H2O) because it provides an anhydrous environment, preventing hydrolysis of the newly formed pyrazole ring. Furthermore, it cleanly precipitates the intermediate as a hydrochloride salt, allowing isolation via simple trituration without the need for column chromatography.

-

Step 3: Chemoselective Reductive Amination. Acetone is used as the alkylating agent to install the isopropyl group. Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over NaBH4 or NaBH3CN. As established by Abdel-Magid et al., NaBH(OAc)3 is a mild, highly selective reducing agent that reduces the transiently formed iminium ion much faster than it reduces the carbonyl group of the acetone solvent [1]. This chemoselectivity suppresses the formation of the isopropanol byproduct and maximizes the yield of the target tertiary amine.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the three-step workflow.

| Step | Reaction Type | Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield |

| 1 | Pyrazole Annulation | 3-Aminoacrylonitrile, EtOH, cat. HCl | 80 (Reflux) | 12 | 75 – 85% |

| 2 | Boc Deprotection | 4M HCl in Dioxane, DCM | 20 – 25 | 2 | > 95% |

| 3 | Reductive Amination | Acetone, NaBH(OAc)3, AcOH, DCE | 20 – 25 | 16 | 80 – 90% |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(1-Boc-piperidin-4-yl)-1H-pyrazol-5-amine

-

Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-Boc-piperidin-4-ylhydrazine (10.0 mmol, 1.0 eq) and absolute ethanol (50 mL, 0.2 M).

-

Addition: Add 3-aminoacrylonitrile (11.0 mmol, 1.1 eq) followed by concentrated aqueous HCl (1.0 mmol, 0.1 eq) dropwise. Self-Validation Check: The solution may slightly darken upon acid addition; this is normal.

-

Reaction: Heat the mixture to 80 °C (reflux) and stir vigorously for 12 hours. Monitor the reaction via LC-MS until the hydrazine mass is fully consumed.

-

Workup: Cool the reaction to room temperature and concentrate in vacuo. Partition the crude residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3 (50 mL).

-

Isolation: Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue via flash column chromatography (DCM:MeOH, 95:5) to afford the product as an off-white solid.

Step 2: Synthesis of 1-(piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride

-

Preparation: Dissolve 1-(1-Boc-piperidin-4-yl)-1H-pyrazol-5-amine (7.5 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (15 mL) in a 100 mL round-bottom flask. Cool the flask to 0 °C using an ice bath.

-

Deprotection: Slowly add 4M HCl in Dioxane (75.0 mmol, 10.0 eq) dropwise under an inert argon atmosphere.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Self-Validation Check: A white precipitate should begin to form within 30 minutes, indicating successful cleavage and salt formation.

-

Isolation: Concentrate the suspension in vacuo to remove DCM and excess HCl. Triturate the resulting solid with cold diethyl ether (3 × 20 mL), filter, and dry under high vacuum to afford the hydrochloride salt as a white powder. Use directly in the next step.

Step 3: Synthesis of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine

-

Preparation: Suspend 1-(piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride (7.0 mmol, 1.0 eq) in 1,2-Dichloroethane (DCE) (70 mL, 0.1 M).

-

Iminium Formation: Add Acetone (35.0 mmol, 5.0 eq) and glacial Acetic Acid (7.0 mmol, 1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.

-

Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (10.5 mmol, 1.5 eq) portion-wise over 10 minutes to prevent excessive clumping and control mild exotherms. Stir the reaction at room temperature for 16 hours.

-

Workup: Quench the reaction carefully by adding 1N aqueous NaOH (30 mL) until the aqueous layer reaches pH 9–10 (critical for extracting the tertiary amine).

-

Isolation: Extract the aqueous layer with DCM (3 × 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash chromatography (DCM:MeOH:NH4OH, 90:9:1) to yield the pure target compound, 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link] [1]

-

Ríos, M.-C., Ladino-Bejarano, A., Miscione, G. P., & Portilla, J. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 16, 8533-8541. URL:[Link] [2]

Advanced Purification Strategies for 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine and Its Synthetic Precursors

Application Note & Methodological Protocol Target Audience: Discovery Chemists, Process Engineers, and Analytical Scientists

Introduction & Physicochemical Profiling

1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS: 1052555-88-0) is a highly versatile synthetic intermediate, frequently utilized as a hinge-binding motif in the development of kinase inhibitors and as a core scaffold for GPCR ligands [1]. The synthesis typically involves the condensation of 1-isopropyl-4-hydrazinylpiperidine with 3-aminoacrylonitrile.

While the synthesis is straightforward, the downstream purification of this intermediate presents significant chromatographic challenges. As a Senior Application Scientist, I frequently observe that the dual basic centers of this molecule lead to severe peak tailing, irreversible chemisorption, and poor recovery when using standard purification techniques [2].

To design a self-validating purification system, we must first understand the molecule's physicochemical profile. The purification logic is dictated entirely by the disparate pKa values of its two nitrogen centers.

Table 1: Physicochemical & Chromatographic Profile

| Property | Value / Characteristic | Chromatographic Implication |

| Molecular Weight | 208.31 g/mol | Elutes in the small-molecule window; easily detectable via LC-MS (M+H = 209.1). |

| pKa 1 (Piperidine N) | ~9.5 (Strongly Basic) | Protonated at neutral pH. Causes severe ionic bonding with acidic silanols on bare silica [3]. |

| pKa 2 (Pyrazole N) | ~4.0 (Weakly Basic) | Acts as a hydrogen bond donor/acceptor. Contributes to high polarity. |

| LogP (estimated) | ~1.2 | Highly polar. Poor retention on standard C18 columns under acidic conditions. |

Purification Workflow & Decision Matrix

The following decision tree outlines the logical progression from a crude reaction mixture to a high-purity intermediate.

Logical workflow for the purification of highly basic pyrazole-amine intermediates.

Protocol 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

Causality & Expertise: Before attempting any chromatography, a pKa-driven phase transfer is the most efficient way to remove non-basic organic impurities and unreacted nitriles. Because the piperidine nitrogen has a pKa of ~9.5, adjusting the aqueous phase to pH < 2 ensures complete protonation, making the target molecule highly water-soluble. Conversely, adjusting to pH > 11 deprotonates the piperidine, driving the free base into the organic phase [4].

Step-by-Step Methodology:

-

Acidic Wash: Dissolve the crude reaction mixture in 1M HCl (aq) (approx. 10 mL per gram of crude). Wash the aqueous layer three times with Ethyl Acetate (EtOAc) to extract neutral and acidic impurities. Discard the organic layers.

-

Thermal Control: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. Note: The subsequent neutralization is highly exothermic.

-

Basification: Slowly add 5M NaOH (aq) dropwise under vigorous stirring until the pH reaches 11–12 (verify with pH indicator strips). The aqueous layer will become cloudy as the free base precipitates or forms an oil.

-

Extraction: Extract the aqueous layer three times with a solvent mixture of 10% Isopropanol (IPA) in Dichloromethane (DCM) .

-

Mechanistic Insight: The addition of 10% IPA is critical. It disrupts emulsion formation and significantly enhances the solvation of the highly polar pyrazole-amine, which otherwise suffers from poor partitioning into neat DCM.

-

-

Isolation: Combine the organic extracts, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enriched free base.

Protocol 2: Normal Phase Chromatography (Amine-Functionalized Silica)

Causality & Expertise: If the LLE yields material that is <90% pure, flash chromatography is required. Bare silica gel contains acidic silanol groups (Si-OH) that act as Brønsted acids. The highly basic piperidine nitrogen will bind ionically to these silanols, causing the compound to streak down the column, resulting in broad, tailing peaks and low recovery [2].

To circumvent this, we utilize amine-functionalized silica (e.g., aminopropyl-bonded silica). The bonded amine groups mask the underlying silanols, eliminating ionic interactions and allowing the basic target to elute symmetrically based on pure polarity [3].

Step-by-Step Methodology:

-

Column Selection: Select an amine-functionalized flash cartridge (e.g., Biotage® KP-NH or Sorbtech Premium NH).

-

Equilibration: Equilibrate the column with 3 Column Volumes (CV) of 100% Hexane or Heptane.

-

Dry Loading: Dissolve the LLE-enriched product in a minimum volume of DCM. Add a mass of Celite 545 equal to twice the mass of the compound. Evaporate the DCM in vacuo until a free-flowing powder is obtained. Load this into a solid-load cartridge.

-

Gradient Elution:

-

0–2 CV: 100% Hexane

-

2–10 CV: Linear gradient from 0% to 100% EtOAc

-

10–14 CV: Isocratic 100% EtOAc

-

Optional Flush: If the compound is highly retained, introduce a secondary gradient of 0% to 10% Methanol in EtOAc.

-

-

Detection: Monitor fractions via UV at 230 nm and 254 nm.

Protocol 3: Preparative High-pH Reversed-Phase HPLC (RP-HPLC)

Causality & Expertise: For final polishing (>99% purity), preparative RP-HPLC is the gold standard. However, running this specific molecule under standard acidic conditions (e.g., 0.1% TFA) protonates the piperidine, making the molecule extremely hydrophilic. It will elute near the void volume with poor resolution.

By utilizing a high-pH mobile phase (pH 10.5), the piperidine nitrogen is neutralized. This dramatically increases the molecule's hydrophobicity, allowing for optimal retention and sharp, symmetrical peaks on a C18 stationary phase [5].

Mechanistic effect of mobile phase pH on the ionization and RP-HPLC retention of basic piperidines.

Table 2: High-pH RP-HPLC Method Parameters

Critical Note: Standard silica-based C18 columns dissolve at pH > 8. You MUST use a hybrid organic-inorganic silica column (e.g., Waters XBridge) designed for high-pH stability.

| Parameter | Specification |

| Column | Hybrid C18, 5 µm, 19 x 150 mm (High-pH stable) |

| Mobile Phase A | Water + 0.1% Ammonium Hydroxide (NH₄OH), pH ~10.5 |

| Mobile Phase B | Acetonitrile + 0.1% Ammonium Hydroxide (NH₄OH) |

| Flow Rate | 20.0 mL/min |

| Gradient Profile | 0-2 min: 5% B (Hold) 2-15 min: 5% to 40% B (Linear) 15-17 min: 40% to 95% B (Wash) |

| Sample Solvent | Dissolve in 50:50 Water:Acetonitrile |

Following fraction collection, the product can be isolated by lyophilization. If a stable solid is required for long-term storage, the free base can be dissolved in ethanol and treated with 1.0 equivalent of L-tartaric acid or 2.0 equivalents of ethereal HCl to precipitate the corresponding salt [6].

References

-

Biotage. "Is there an easy way to purify organic amines?" Biotage Flash Chromatography Blog, Jan 2023. Available at:[Link]

-

Sorbent Technologies, Inc. "Amino Silica Gel - Separation of Basic Compounds." Sorbtech Technical Resources, Nov 2022. Available at: [Link]

-

Pollock, P. M., & Cole, K. P. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses, 2013, 90, 338. Available at:[Link]

Application Notes and Protocols for the Recrystallization of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for the selection of an appropriate solvent system and the subsequent protocol for the purification of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine via recrystallization. The methodologies outlined herein are grounded in the fundamental principles of solubility and crystal lattice formation, tailored to the specific structural attributes of the target compound. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally related compounds.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique in chemical purification, prized for its efficacy in removing impurities from a solid sample. The process relies on the differential solubility of the target compound and its contaminants in a chosen solvent or solvent system at varying temperatures. For a compound such as 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine, which incorporates a bulky non-polar isopropylpiperidine moiety and a polar pyrazole-amine fragment, achieving a high degree of purity is paramount for its intended downstream applications, including pharmacological and toxicological studies. A successful recrystallization not only enhances purity but also affords well-defined crystalline material with consistent physical properties.

The core principle of recrystallization is that most solids are more soluble in a hot solvent than in the same solvent when it is cold. The process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by cooling. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution.

Compound Analysis and Predicted Solubility Profile

The structure of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine is key to predicting its solubility. The molecule possesses both hydrophobic and hydrophilic characteristics. The isopropyl and piperidine ring contribute to its non-polar nature, while the pyrazole ring with its amine substituent introduces polarity and the potential for hydrogen bonding.

-

Non-polar characteristics: The saturated heterocyclic piperidine ring and the isopropyl group are aliphatic and will favor solubility in less polar organic solvents.

-

Polar characteristics: The pyrazole ring, and particularly the primary amine group (-NH2), can participate in hydrogen bonding, suggesting some solubility in polar protic and aprotic solvents.

This amphiphilic nature suggests that a single ideal solvent might be elusive, and a mixed-solvent system could be necessary to achieve the desired solubility gradient between hot and cold conditions.

Strategic Selection of a Recrystallization Solvent

The "like dissolves like" principle is a foundational guide for solvent selection. However, for recrystallization, the ideal solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Key Criteria for Solvent Selection:

-

Solubility Profile: The compound should exhibit a steep solubility curve in the chosen solvent, meaning a significant increase in solubility with temperature.

-

Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

-

Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).

-

Crystal Formation: The solvent should facilitate the growth of well-defined, easily filterable crystals.

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Screening Protocol for Potential Solvents

A systematic screening of solvents is the most reliable method for identifying a suitable system. This should be performed on a small scale before committing the bulk of the material.

Experimental Protocol: Solvent Screening

-

Place approximately 10-20 mg of the crude 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine into separate test tubes.

-

Add a potential solvent dropwise to each test tube at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will show poor solubility at this stage.

-

If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add more solvent in small portions until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

-

Observe the quantity and quality of the crystals formed. Significant crystal formation upon cooling indicates a promising solvent.

Candidate Solvents and Rationale

Based on the structure of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine, the following solvents are proposed for screening.

| Solvent | Boiling Point (°C) | Polarity | Rationale and Predicted Behavior |

| Water | 100 | High | Likely poor solubility due to the large non-polar moiety. May be a good anti-solvent in a mixed system. |

| Ethanol | 78 | High | The hydroxyl group can hydrogen bond. May show high solubility at room temperature, making it a less ideal choice alone but a good candidate for a mixed-solvent system. |

| Methanol | 65 | High | Similar to ethanol, but its higher polarity might make the compound less soluble at room temperature. |

| Isopropanol | 82 | Medium | The balance of polar and non-polar characteristics may provide the desired solubility profile. |

| Acetone | 56 | Medium | A polar aprotic solvent that could be effective. Its low boiling point is advantageous for removal. |

| Ethyl Acetate | 77 | Medium | A moderately polar solvent that may offer a good solubility gradient. |

| Toluene | 111 | Low | The non-polar nature may lead to good solubility at high temperatures, with insolubility at room temperature. However, the high boiling point can be a drawback. |

| Hexane/Heptane | 69/98 | Low | Likely to be a poor solvent at all temperatures due to the polar pyrazole-amine group. Could be used as an anti-solvent. |

Detailed Recrystallization Protocol

This protocol assumes a suitable solvent has been identified through the screening process described above.

Workflow for Recrystallization

Caption: A generalized workflow for the recrystallization process.

Step-by-Step Methodology

-

Dissolution:

-

Place the crude 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper. This step should be done quickly to prevent premature crystallization.

-

-

Cooling and Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

-

Washing:

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

-

Troubleshooting Common Recrystallization Issues

| Issue | Potential Cause | Recommended Solution |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Re-heat the solution and add more solvent. Consider a lower-boiling point solvent. |

| No Crystals Form | The solution is not saturated, or the compound is too soluble. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. |

| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent. | Use less solvent in the initial dissolution step. Ensure the solution is thoroughly cooled. |

| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |

Conclusion

The successful recrystallization of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine is achievable through a systematic and well-reasoned approach to solvent selection and protocol execution. The principles and methodologies detailed in this guide provide a robust framework for obtaining this compound in high purity, which is essential for its reliable use in research and development.

References

-

University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

-

LibreTexts. (2023, October 29). 2.2: "Like Dissolves Like". Chemistry LibreTexts. [Link]

-

University of Toronto. (n.d.). Recrystallization. Chemistry.utoronto.ca. [Link]

-

Massachusetts Institute of Technology. (n.d.). Recrystallization. MIT Department of Chemistry. [Link]

-

Nichols, L. (2021, May 5). Step-by-Step Guide to Recrystallization. Chemistry LibreTexts. [Link]

Application Note: Strategic Functionalization of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine in Drug Discovery

Executive Summary

In modern medicinal chemistry, the 5-aminopyrazole motif is a privileged pharmacophore, frequently deployed as a hinge-binding element in kinase inhibitors or as a core scaffold in purinergic receptor antagonists. Specifically, 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS: 1052555-88-0) represents a highly versatile building block[1]. The compound features a primary exocyclic amine for vector growth and a basic, sterically demanding 1-isopropylpiperidine moiety that modulates physicochemical properties such as solubility and target residence time. This guide details the mechanistic rationale and validated protocols for the two most critical transformations of this scaffold: Amide Coupling and Buchwald-Hartwig Cross-Coupling.

Chemical Profiling & Reactivity Rationale

The reactivity of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine is governed by the distinct electronic environments of its two nitrogen-containing functional groups:

-

The Exocyclic 5-Amino Group : Unlike standard aliphatic amines, the lone pair on the 5-amino group is partially delocalized into the electron-deficient pyrazole ring. This significantly reduces its nucleophilicity[2]. Consequently, standard coupling conditions often fail, necessitating the use of highly reactive electrophiles (e.g., acid chlorides) or robust uronium-based coupling reagents like HATU.

-

The Piperidine Nitrogen : The tertiary amine on the piperidine ring is highly basic (pKa ~9.5). While the isopropyl group provides steric shielding, this nitrogen can still competitively coordinate with transition metals during cross-coupling reactions. To prevent catalyst poisoning during palladium-catalyzed aminations, bidentate ligands with large bite angles (e.g., Xantphos) are strictly required[3].

Synthetic Workflows

Divergent synthetic workflows for 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine functionalization.

Quantitative Reaction Metrics

The following table summarizes the optimized parameters and expected outcomes for coupling 5-aminopyrazoles based on empirical medicinal chemistry data.

| Coupling Pathway | Reagents / Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reaction Time (h) |

| Amide Coupling | HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 25 - 40 | 75 - 90 | 2 - 12 |

| Amide Coupling | Acid Chloride (1.1 eq) | Pyridine (2.0 eq) | DCM | 0 - 25 | 80 - 95 | 1 - 4 |

| Buchwald-Hartwig | Pd2(dba)3 / Xantphos | Cs2CO3 (2.0 eq) | 1,4-Dioxane | 90 - 110 | 60 - 85 | 12 - 24 |

| Buchwald-Hartwig | Pd(OAc)2 / BrettPhos | NaOtBu (2.0 eq) | Toluene | 100 | 65 - 90 | 8 - 16 |

Protocol 1: HATU-Mediated Amide Coupling

Due to the attenuated nucleophilicity of the 5-aminopyrazole, pre-activation of the carboxylic acid is a mandatory step to prevent the formation of unreactive guanidinium byproducts[2].

Step-by-Step Methodology:

-

Pre-Activation : In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

-

Causality: Mixing the acid and HATU before introducing the amine ensures the complete conversion of the acid into the highly electrophilic OAt active ester.

-

-

Amine Addition : Stir the pre-activation mixture at room temperature for 15 minutes. Add 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (1.0 equiv) in a single portion.

-

Reaction Propagation : Stir the reaction at 25 °C. If LC-MS indicates stalled conversion after 4 hours, elevate the temperature to 40 °C.

-

Causality: The steric bulk of the 1-isopropylpiperidine ring can induce conformational restrictions, sometimes requiring mild thermal energy to overcome the activation barrier.

-

-

Workup : Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Buchwald-Hartwig Cross-Coupling

Coupling the 5-aminopyrazole with aryl halides requires a carefully selected catalytic system to prevent competitive binding from the basic piperidine nitrogen and to facilitate reductive elimination[4].

Step-by-Step Methodology:

-

Reagent Assembly : In a Schlenk tube, combine 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (1.2 equiv), the aryl halide (1.0 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and finely ground anhydrous Cs2CO3 (2.0 equiv).

-

Causality: Xantphos is selected for its wide bite angle (111°), which enforces a cis-geometry at the palladium center, heavily favoring C-N reductive elimination over undesired β-hydride elimination[3].

-

-

Degassing (Critical Step) : Suspend the mixture in anhydrous 1,4-Dioxane (0.1 M). Sparge the suspension with Argon for 15 minutes.

-

Causality: Palladium(0) is highly susceptible to oxidation. Rigorous deoxygenation ensures the catalyst remains in its active oxidation state.

-

-

Thermal Activation : Seal the tube and heat to 100 °C in an oil bath for 16 hours.

-

Workup : Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base and precipitated palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC.

Analytical Validation & Self-Correcting Workflows

To ensure the trustworthiness of the synthesized compounds, the protocols must be treated as self-validating systems through rigorous analytical checks:

-

LC-MS Monitoring : The basic tertiary amine of the piperidine ring guarantees robust ionization in positive Electrospray Ionization (ESI+) mode. The disappearance of the starting material mass (

) and the appearance of the product mass should be tracked. If the mass of the starting material persists alongside a -

1H NMR Shift Analysis : In DMSO-d6, the exocyclic

protons of the starting pyrazole appear as a broad singlet between 5.0 and 5.5 ppm.-

Upon successful Amide Coupling , this signal will disappear, replaced by a highly deshielded amide

proton typically resonating between 10.0 and 10.5 ppm. -

Upon successful Buchwald-Hartwig Amination , the resulting secondary diarylamine

proton will appear as a sharp singlet between 8.0 and 9.0 ppm.

-

References

-

[5] CAS:1052555-88-0, 1-(1-Isopropylpiperidin-4-yl)-1H ... - 毕得医药. Bidepharm. 1

-

[4] Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. 4

-

[1] CAS:1052555-88-0, 1-(1-Isopropylpiperidin-4-yl)-1H ... - 毕得医药. Bidepharm. 1

-

[2] Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity. PMC (National Institutes of Health). 2

-

[3] Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines: Scope and Limitations. Thieme Connect. 3

Sources

- 1. CAS:1052555-88-0, 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine-毕得医药 [bidepharm.com]

- 2. Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-(1-Isopropylpiperidin-4-yl)-1h-pyrazol-5-amine [myskinrecipes.com]

Application Note: Preparation and Handling of Stock Solutions for 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine

Chemical Profile and Structural Context

1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine is a highly versatile building block and pharmacophore frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting ligands. To ensure reproducible biological readouts in high-throughput screening (HTS) and in vitro assays, the preparation of its stock solution must be rigorously controlled.

-

CAS Number: 1052555-88-0[1]

-

Molecular Weight: 208.31 g/mol [1]

-

Molecular Formula: C₁₁H₂₀N₄[1]

-

Structural Features: The molecule features a pyrazole core with a primary amine, coupled to a piperidine ring substituted with a lipophilic isopropyl group.

Physicochemical Properties & Solvent Selection

The selection of a reconstitution solvent is dictated by the molecule's structural dichotomy. While the primary amine and the basic tertiary nitrogen of the piperidine ring offer sites for hydrogen bonding and potential protonation, the lipophilic isopropyl group and the hydrocarbon bulk of the piperidine core severely limit the solubility of the free base in neutral aqueous buffers.

Causality for Solvent Choice: Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound[2]. Anhydrous DMSO effectively disrupts intermolecular hydrogen bonds and solvates both the polar amine domains and the lipophilic regions. Attempting to dissolve the free base directly in water or standard assay buffers (e.g., PBS, HEPES) without prior salt formation (e.g., hydrochloride salt) or the use of co-solvents will result in incomplete dissolution and inaccurate dosing.

Quantitative Reconstitution Data

To minimize pipetting errors and ensure accurate molarity, it is recommended to reconstitute the entire contents of a pre-weighed vial rather than attempting to weigh out sub-milligram quantities.

The table below summarizes the volume of anhydrous DMSO required to achieve standard stock concentrations based on the compound's molecular weight of 208.31 g/mol [1].

| Mass of Compound | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM | Volume of DMSO for 50 mM |

| 1 mg | 4.800 mL | 960.1 µL | 480.0 µL | 96.0 µL |

| 5 mg | 24.002 mL | 4.800 mL | 2.400 mL | 480.0 µL |

| 10 mg | 48.005 mL | 9.601 mL | 4.800 mL | 960.1 µL |

Note: Volumes are calculated using the formula: Volume (L) = Mass (g) /[Concentration (mol/L) × Molecular Weight (g/mol)].

Step-by-Step Methodology: Stock Solution Preparation

This protocol is designed as a self-validating system to prevent moisture contamination, which is a primary cause of compound degradation and precipitation in DMSO stocks[2].

Step 1: Thermal Equilibration

-

Action: Remove the sealed vial of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

-

Causality: Opening a cold vial causes atmospheric moisture to immediately condense on the powder. This alters the true mass of the compound and introduces water into the DMSO stock, which drastically reduces long-term solubility[2].

Step 2: Solvent Addition

-

Action: In a biosafety cabinet or fume hood, add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial.

-

Causality: Standard benchtop DMSO rapidly absorbs water from the air. Using anhydrous DMSO prevents the premature precipitation of the lipophilic compound.

Step 3: Dissolution and Homogenization

-

Action: Vortex the vial vigorously for 30–60 seconds. If visible particles remain, sonicate the vial in a water bath for 2–5 minutes.

-

Validation Checkpoint: Monitor the temperature of the sonicator bath. Do not allow the temperature to exceed 37°C to prevent thermal degradation of the primary amine.

Step 4: Visual Quality Control (QC)

-

Action: Hold the vial against both a stark white background and a dark background under bright light.

-

Validation Checkpoint: The solution must be completely transparent with no Tyndall effect (light scattering). If cloudiness or micro-particulates are observed, the compound has not fully dissolved, and further sonication or a lower target concentration is required.

Step 5: Aliquoting

-

Action: Immediately divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) using tightly sealed polypropylene tubes.

-

Causality: Polypropylene minimizes non-specific binding. Aliquoting prevents the need for repeated freeze-thaw cycles, which draw in moisture and create concentration gradients within the stock[2].

Storage, Stability, and Assay Dilution

-

Storage: Store all aliquots at -20°C or -80°C. If possible, flush the headspace of the tubes with an inert gas (argon or nitrogen) prior to sealing to displace oxygen and moisture[2].

-

Assay Dilution: When preparing the final working solution in aqueous assay buffer, the compound should be diluted such that the final DMSO concentration does not exceed 1% for biochemical assays, or 0.2% for cell-based assays[3]. Higher concentrations of DMSO can induce cellular toxicity, denature target proteins, or interfere with assay readouts[3].

Workflow Visualization

Caption: Workflow for the preparation, storage, and assay dilution of DMSO stock solutions.

References

-

Title: Assay Operations for SAR Support - Assay Guidance Manual (Bookshelf ID: NBK91994) Source: National Center for Advancing Translational Sciences (NCATS) / NIH URL: [Link]

-

Title: HTS Assay Validation - Assay Guidance Manual (Bookshelf ID: NBK83783) Source: National Center for Advancing Translational Sciences (NCATS) / NIH URL: [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine

Introduction

1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its structural motif, combining a substituted piperidine and a 5-aminopyrazole core, is of significant interest to researchers in drug discovery. This document provides a comprehensive guide to the reagents, protocols, and critical considerations for the successful scale-up synthesis of this compound. The presented synthetic strategy is a robust two-step process designed for efficiency and scalability, focusing on commercially available starting materials and well-established chemical transformations.

Overall Synthetic Scheme

The synthesis of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine is achieved through a two-step sequence. The first step involves the formation of the key intermediate, 1-isopropyl-4-hydrazinylpiperidine, via a reductive amination followed by hydrazone formation and subsequent reduction, or more directly through the reaction of 1-isopropyl-4-piperidone with hydrazine. The second step is the construction of the 5-aminopyrazole ring through the cyclization of the hydrazine intermediate with a suitable three-carbon synthon.

Caption: Overall synthetic workflow for 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine.

Part 1: Synthesis of 1-Isopropyl-4-hydrazinylpiperidine

The initial and critical phase of the synthesis is the preparation of the 1-isopropyl-4-hydrazinylpiperidine intermediate. This protocol outlines the direct reaction of 1-isopropyl-4-piperidone with hydrazine hydrate.

Reagents for Step 1

| Reagent | Formula | MW ( g/mol ) | Role | Key Considerations & Supplier Examples |

| 1-Isopropyl-4-piperidone | C8H15NO | 141.21 | Starting Material | Ensure high purity to avoid side reactions. Available from major chemical suppliers. |

| Hydrazine Hydrate | N2H4·H2O | 50.06 | Reagent | Highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.[1][2] |

| Ethanol (EtOH) | C2H5OH | 46.07 | Solvent | Use absolute ethanol to minimize water content, which can affect the reaction equilibrium. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Base (for workup) | Used to neutralize any acidic byproducts and facilitate extraction. |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Extraction Solvent | Ensure it is of a suitable grade for extraction. |

| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | Drying Agent | Used to dry the organic extract before solvent removal. |

Experimental Protocol for Step 1

-

Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 1-isopropyl-4-piperidone (1.0 eq) and absolute ethanol (5-10 volumes).

-

Reagent Addition: While stirring at room temperature, add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

To the residue, add water and basify with a 1 M aqueous solution of sodium hydroxide until the pH is >12.

-

Extract the aqueous layer with dichloromethane (3 x 5 volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-isopropyl-4-hydrazinylpiperidine.

-

-

Purification: The crude product can be purified by vacuum distillation. However, given the nature of hydrazines, it is often carried forward to the next step without extensive purification if the purity is deemed sufficient by analysis (e.g., >90% by NMR).[3][4]

Scale-Up and Safety Considerations for Step 1

-

Exothermicity: The initial reaction with hydrazine hydrate can be exothermic. For large-scale production, controlled addition via a dropping funnel or pump is crucial, along with efficient cooling of the reactor.

-

Hydrazine Handling: Hydrazine hydrate is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All operations should be conducted in a well-ventilated fume hood.

-

Workup: On a larger scale, the extraction process will require a suitably sized separatory funnel or an extraction vessel. Ensure adequate ventilation during the handling of dichloromethane.

-

Purification: Vacuum distillation of hydrazines can be hazardous due to their potential instability at elevated temperatures. A thorough safety review is necessary before performing a large-scale distillation.

Part 2: Synthesis of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine

The second step involves the cyclization of the hydrazine intermediate with (ethoxymethylene)malononitrile to form the desired 5-aminopyrazole ring. This reaction is a classic and efficient method for the synthesis of this class of compounds.[5][6]

Reagents for Step 2

| Reagent | Formula | MW ( g/mol ) | Role | Key Considerations & Supplier Examples |

| 1-Isopropyl-4-hydrazinylpiperidine | C8H19N3 | 157.26 | Intermediate | Crude product from Step 1 can often be used directly. |

| (Ethoxymethylene)malononitrile | C6H6N2O | 122.12 | Reagent | Moisture sensitive. Store under inert atmosphere. Available from major chemical suppliers. |

| Ethanol (EtOH) or Isopropanol (IPA) | C2H5OH / C3H8O | 46.07 / 60.10 | Solvent | Both are suitable solvents for this reaction. |

| Triethylamine (TEA) | C6H15N | 101.19 | Base (optional) | Can be used as a catalyst to facilitate the reaction. |

| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | Recrystallization Solvent | A common solvent for the purification of the final product. |

| Hexanes | C6H14 | 86.18 | Recrystallization Solvent | Used in combination with ethyl acetate for recrystallization. |

Experimental Protocol for Step 2

-

Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve the crude 1-isopropyl-4-hydrazinylpiperidine (1.0 eq) in ethanol or isopropanol (5-10 volumes).

-

Reagent Addition: To the stirred solution, add (ethoxymethylene)malononitrile (1.0-1.1 eq). A catalytic amount of triethylamine (0.1 eq) can be added at this stage.

-